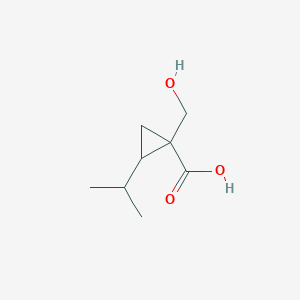
1-(Hydroxymethyl)-2-isopropylcyclopropane-1-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Hydroxymethyl)-2-isopropylcyclopropane-1-carboxylic acid is a cyclopropane derivative with a hydroxymethyl group and an isopropyl group attached to the cyclopropane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Hydroxymethyl)-2-isopropylcyclopropane-1-carboxylic acid typically involves the cyclopropanation of suitable precursors followed by functional group modifications. One common method involves the reaction of an isopropyl-substituted alkene with a diazo compound in the presence of a metal catalyst to form the cyclopropane ring. Subsequent hydroxymethylation and carboxylation steps yield the desired compound.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and reaction conditions are carefully selected to maximize yield and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(Hydroxymethyl)-2-isopropylcyclopropane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products Formed:
Oxidation: 1-(Carboxymethyl)-2-isopropylcyclopropane-1-carboxylic acid.
Reduction: 1-(Hydroxymethyl)-2-isopropylcyclopropane-1-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
1-(Hydroxymethyl)-2-isopropylcyclopropane-1-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 1-(Hydroxymethyl)-2-isopropylcyclopropane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The hydroxymethyl and carboxylic acid groups can form hydrogen bonds and ionic interactions with enzymes and receptors, modulating their activity. The cyclopropane ring provides structural rigidity, influencing the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
- 1-(Hydroxymethyl)-2-methylcyclopropane-1-carboxylic acid
- 1-(Hydroxymethyl)-2-ethylcyclopropane-1-carboxylic acid
- 1-(Hydroxymethyl)-2-propylcyclopropane-1-carboxylic acid
Comparison: 1-(Hydroxymethyl)-2-isopropylcyclopropane-1-carboxylic acid is unique due to the presence of the isopropyl group, which imparts distinct steric and electronic properties. This can influence its reactivity, stability, and interactions with biological targets compared to its methyl, ethyl, and propyl analogs.
Propriétés
Formule moléculaire |
C8H14O3 |
|---|---|
Poids moléculaire |
158.19 g/mol |
Nom IUPAC |
1-(hydroxymethyl)-2-propan-2-ylcyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C8H14O3/c1-5(2)6-3-8(6,4-9)7(10)11/h5-6,9H,3-4H2,1-2H3,(H,10,11) |
Clé InChI |
GBWQAOBUEBJFEB-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1CC1(CO)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


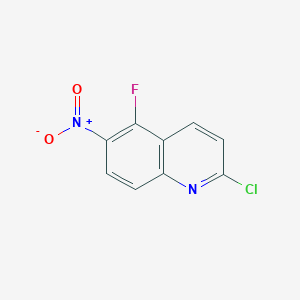
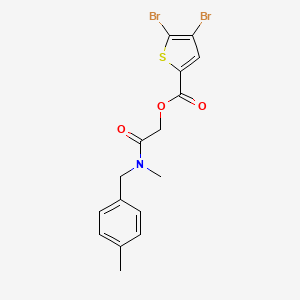
![1-Thia-6-azaspiro[3.4]octane 1,1-dioxide](/img/structure/B12974429.png)
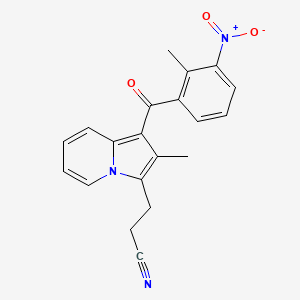
![Benzo[g]cinnoline](/img/structure/B12974435.png)
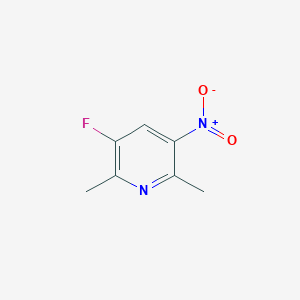
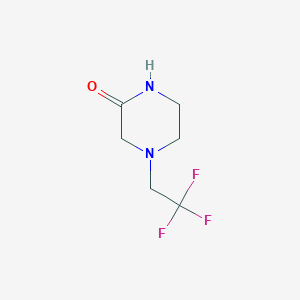
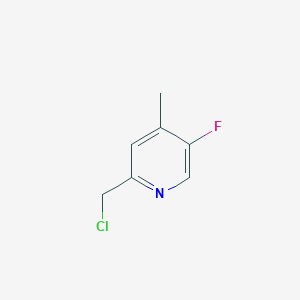
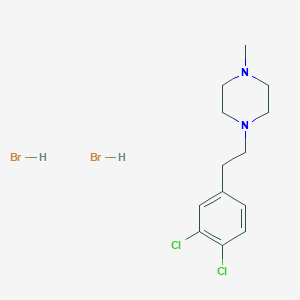
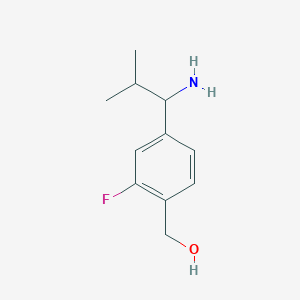
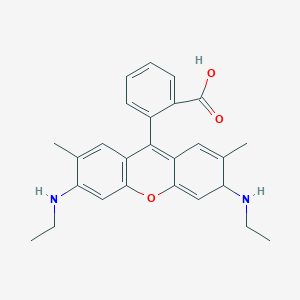
![Ethyl 7-hydroxy-3-oxa-9-azatricyclo[3.3.1.02,4]nonane-9-carboxylate](/img/structure/B12974481.png)


